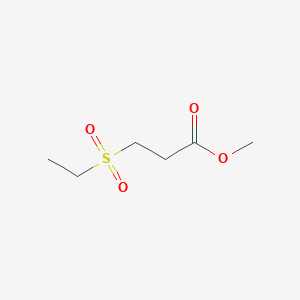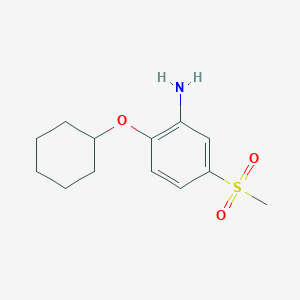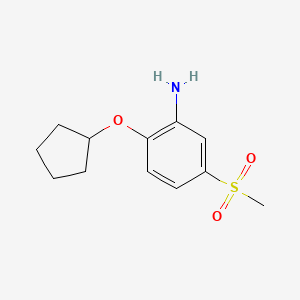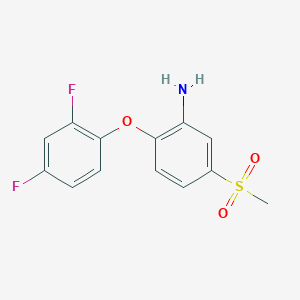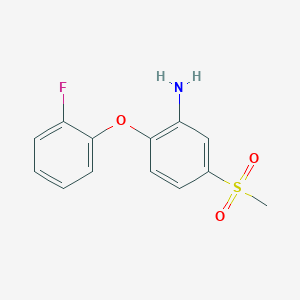
2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline is a chemical compound characterized by its unique structure, which includes a fluorophenoxy group and a methylsulfonyl group attached to an aniline core. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production process is optimized to minimize by-products and ensure the safety of the manufacturing environment.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, if present.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylated compounds.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline is unique due to its specific structural features. Similar compounds include:
2-(2-Chlorophenoxy)-5-(methylsulfonyl)aniline: Similar structure with a chlorine atom instead of fluorine.
2-(2-Bromophenoxy)-5-(methylsulfonyl)aniline: Similar structure with a bromine atom instead of fluorine.
2-(2-Iodophenoxy)-5-(methylsulfonyl)aniline: Similar structure with an iodine atom instead of fluorine.
These compounds differ in their reactivity and biological activity due to the varying electronegativity and size of the halogen atoms.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-5-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-19(16,17)9-6-7-13(11(15)8-9)18-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYNCKPCHMULIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Cyclobutylmethyl)[(pyridin-3-yl)methyl]amine](/img/structure/B7865676.png)
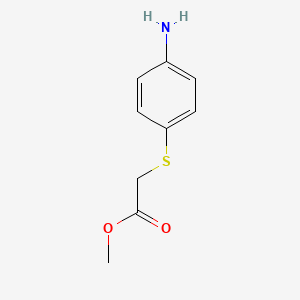
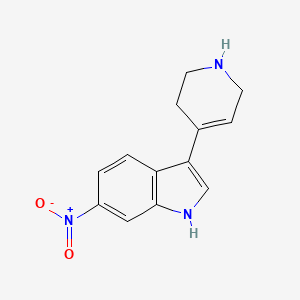
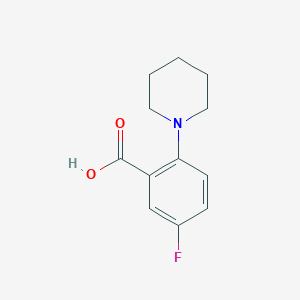
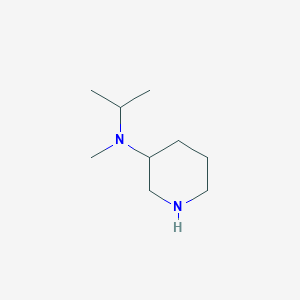
![4-[(2-Amino-2-oxoethyl)amino]-butanoic acid](/img/structure/B7865704.png)
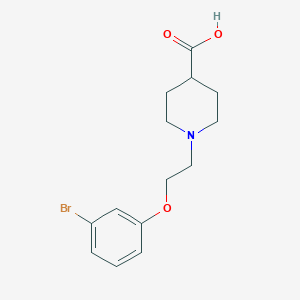
![[(4-Cyano-benzyl)-methyl-amino]-acetic acid](/img/structure/B7865724.png)
![[(2-Cyano-benzyl)-methyl-amino]-acetic acid](/img/structure/B7865731.png)
![[(2,6-Dichloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B7865738.png)
